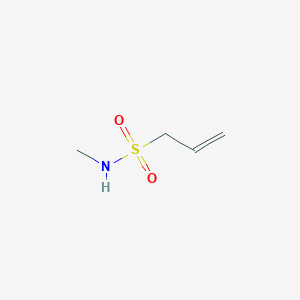

N-methylprop-2-ene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-methylprop-2-ene-1-sulfonamide” is a chemical compound with the molecular formula C4H9NO2S . It is a type of sulfonamide, a group of compounds known for their various pharmacological activities .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic methods such as NMR, IR, mass spectrometry, and UV-vis . The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm−1 indicate the formation of the target compound .Chemical Reactions Analysis

Sulfonamides, including “this compound”, can participate in various chemical reactions. They can act as an activating group, protecting group, leaving group, and as a molecular scaffold .科学的研究の応用

Spectra, Electronic Properties, and Biological Activities

Sulfonamide derivatives, such as methyl (2E)-2-{[N-(2-formylphenyl)-4-methylbenzene sulfonamido] methyl}-3- phenylprop-2-enoate (MFMSPE), have been explored for their spectra, electronic properties, biological activities, and molecular docking investigations. These studies combine experimental and computational approaches to understand the stability of the molecule, charge transfer, and potential biological activity, including antimicrobial effects (Vetrivelan, 2018).

Molecularly Imprinted Polymers for Sulfonamide Detection

Innovative methods for detecting sulfonamides in environmental samples have been developed, utilizing molecularly imprinted polymer (MIP)-decorated magnetite nanoparticles. This composite-based sensing system demonstrates extraordinary detection limits and the capability to screen sulfonamides in complex matrices such as seawater, showcasing its potential for environmental monitoring and safety (Zamora-Gálvez et al., 2016).

Aminoacyl Sulfonamide Assembly in Antibiotics Biosynthesis

The biosynthetic gene cluster of sulfonamide antibiotics, such as altemicidin, has been identified, revealing unique aminoacyl transfer reactions. This research provides insights into the natural occurrence of sulfonamides, their biosynthetic pathways, and potential for synthetic biology applications in developing novel antibiotics (Hu et al., 2019).

Environmental Behavior and Microbial Interactions

Studies have also focused on the environmental behavior of sulfonamides, including their biodegradation and interaction with microbial communities. These investigations are crucial for understanding the fate of sulfonamides in the environment and their potential impact on microbial resistance and human health (Baran et al., 2011).

Advanced Synthesis Techniques

Recent advancements in synthesis techniques have enabled the development of sulfonamide inhibitors and other derivatives with potential applications in cancer therapy, antimicrobial resistance, and other fields. For example, redox-neutral access to sultams from 2-nitrochalcones and sulfur showcases innovative approaches to sulfonamide synthesis (Nguyen & Retailleau, 2017).

作用機序

Target of Action

N-methylprop-2-ene-1-sulfonamide is a sulfonamide compound . Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and bind to the enzyme’s active site. This prevents PABA from binding, thereby inhibiting the enzyme and disrupting folic acid synthesis .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the biochemical pathway for the synthesis of folic acid . Folic acid is a vital cofactor in the synthesis of nucleotides, which are the building blocks of DNA. Therefore, the inhibition of folic acid synthesis leads to a decrease in bacterial DNA synthesis, effectively halting bacterial growth and reproduction .

Pharmacokinetics

Sulfonamides in general are known to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and reproduction. By disrupting the synthesis of folic acid, the compound prevents the bacteria from producing the nucleotides needed for DNA synthesis. This halts the bacteria’s ability to reproduce, effectively treating the bacterial infection .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution in the body . Additionally, the presence of other drugs can affect the compound’s metabolism and excretion, potentially leading to drug interactions

Safety and Hazards

While specific safety data for “N-methylprop-2-ene-1-sulfonamide” is not available, sulfonamides in general can cause skin irritation, serious eye irritation, and respiratory irritation . They should be handled with care, using appropriate personal protective equipment and following good laboratory practices .

将来の方向性

The future directions for “N-methylprop-2-ene-1-sulfonamide” could involve further studies on its synthesis, properties, and potential applications. Given the wide range of activities exhibited by sulfonamides, there may be potential for “this compound” to be used in various fields, including medicinal chemistry .

特性

IUPAC Name |

N-methylprop-2-ene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-3-4-8(6,7)5-2/h3,5H,1,4H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHNRAISAMBLTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2954711.png)

![N-[(3-Fluorophenyl)methyl]-N-(2-hydroxyethyl)prop-2-enamide](/img/structure/B2954728.png)

![(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2954729.png)

![tert-butyl 4-(4-{[(3-methoxybenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2954731.png)

![5,7-Dihydropyrrolo[3,4-b]pyridin-6-yl-(2,4,5-trifluoro-3-methoxyphenyl)methanone;hydrochloride](/img/structure/B2954732.png)

![N-[(5-Ethoxypyridin-3-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide](/img/structure/B2954734.png)